molecular formula C15H14N2O6S B1677328 Ono EI-601 CAS No. 155023-59-9

Ono EI-601

Cat. No.: B1677328
CAS No.: 155023-59-9
M. Wt: 350.3 g/mol
InChI Key: QBMYNMQQDCMRPR-UHFFFAOYSA-N
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Description

ONO EI-601 is a significant compound in the field of biochemistry. It is the major metabolite of the human neutrophil elastase inhibitor ONO-5046 .

Preparation Methods

The synthesis of ONO EI-601 involves the metabolic conversion of ONO-5046. While specific synthetic routes and reaction conditions for this compound are not extensively documented, it is known that ONO-5046 undergoes metabolic processes in the human body to produce this compound . Industrial production methods would likely involve the large-scale synthesis of ONO-5046 followed by its metabolic conversion to this compound.

Chemical Reactions Analysis

ONO EI-601, being a metabolite, primarily undergoes metabolic reactions rather than traditional chemical reactions like oxidation, reduction, or substitution. The major product formed from these reactions is this compound itself, derived from ONO-5046 . The common reagents and conditions used in these reactions are those present in the human metabolic system.

Scientific Research Applications

ONO EI-601 has several scientific research applications:

Mechanism of Action

ONO EI-601 exerts its effects by inhibiting human neutrophil elastase, an enzyme involved in the degradation of elastin and other proteins. The inhibition of this enzyme helps in reducing inflammation and tissue damage in conditions like acute lung injury and acute respiratory distress syndrome . The molecular targets and pathways involved include the neutrophil elastase enzyme and the inflammatory pathways it regulates.

Comparison with Similar Compounds

Properties

IUPAC Name

2-[[2-[(4-hydroxyphenyl)sulfonylamino]benzoyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O6S/c18-10-5-7-11(8-6-10)24(22,23)17-13-4-2-1-3-12(13)15(21)16-9-14(19)20/h1-8,17-18H,9H2,(H,16,21)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBMYNMQQDCMRPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCC(=O)O)NS(=O)(=O)C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90165798
Record name Ono EI-601
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90165798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

155023-59-9
Record name Ono EI-601
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155023599
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ono EI-601
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90165798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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